molecular formula C11H21NO4S B1485673 tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2165802-34-4

tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate

Cat. No. B1485673
CAS RN: 2165802-34-4
M. Wt: 263.36 g/mol
InChI Key: YQBHIPNFYZHGRM-RKDXNWHRSA-N
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Description

This compound is likely a derivative of pyrrolidine, a cyclic amine . The tert-butyl group and carboxylate group suggest that it’s a type of ester . The presence of hydroxy and sulfanyl groups indicate that it might have interesting reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by functional group interconversions to introduce the hydroxy, sulfanyl, and carboxylate groups .


Molecular Structure Analysis

The molecular structure would be based on the pyrrolidine ring, a five-membered ring with one nitrogen atom . The various substituents (tert-butyl, hydroxy, sulfanyl, carboxylate) would be attached to the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the various substituents . The hydroxy and sulfanyl groups could potentially be involved in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups present. For example, the presence of polar groups (hydroxy, sulfanyl, carboxylate) could increase solubility in polar solvents .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action. If this compound is a pharmaceutical, it could interact with biological targets via the functional groups present.

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. If it’s a pharmaceutical, studies could investigate its efficacy, safety, and mechanism of action .

properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-6-8(14)9(7-12)17-5-4-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBHIPNFYZHGRM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)SCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 3
tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 4
tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 5
tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate

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